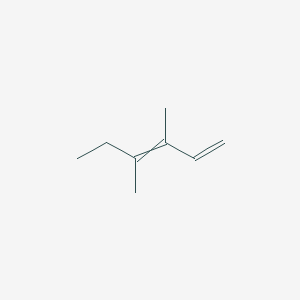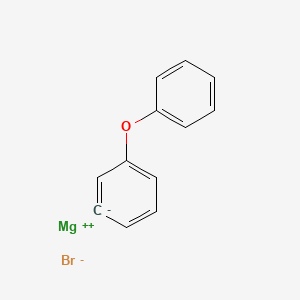
magnesium;phenoxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium phenoxybenzene bromide, also known as magnesium bromo(4-phenoxyphenyl), is an organometallic compound with the molecular formula C12H9BrMgO. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and play a crucial role in various chemical reactions, making them valuable in both academic research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium phenoxybenzene bromide is typically prepared through the reaction of phenoxybenzene bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows :
[ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{MgBr} ]
Industrial Production Methods
In industrial settings, the production of magnesium phenoxybenzene bromide follows similar principles but on a larger scale. The process involves the use of specialized reactors that maintain anhydrous conditions and inert atmospheres. The reagents are added in a controlled manner to ensure the efficient formation of the Grignard reagent. The product is then purified and stored under inert conditions to maintain its reactivity.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium phenoxybenzene bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Solvents: Typically used in anhydrous ether or tetrahydrofuran (THF) to maintain reactivity.
Major Products Formed
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Coupled Products: Formed through reactions with organic halides.
Wissenschaftliche Forschungsanwendungen
Magnesium phenoxybenzene bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active ingredients.
Materials Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Serves as a catalyst in various organic reactions, including polymerization.
Wirkmechanismus
The mechanism of action of magnesium phenoxybenzene bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to participate in a wide range of addition and substitution reactions, forming new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Bromide: A simpler Grignard reagent used in similar types of reactions.
Ethylmagnesium Bromide: Another variant with ethyl groups instead of phenoxybenzene.
Uniqueness
Magnesium phenoxybenzene bromide is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .
Eigenschaften
CAS-Nummer |
111762-32-4 |
|---|---|
Molekularformel |
C12H9BrMgO |
Molekulargewicht |
273.41 g/mol |
IUPAC-Name |
magnesium;phenoxybenzene;bromide |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZTTWEAGSRWNYAU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


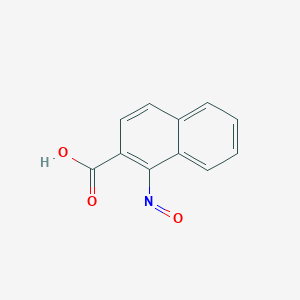
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)
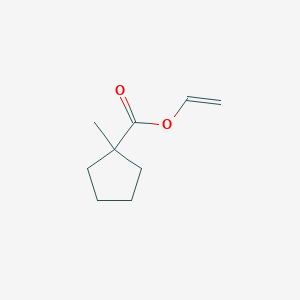
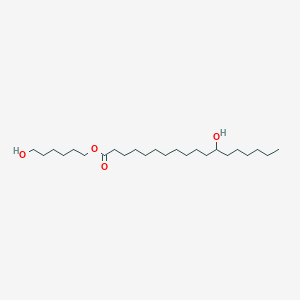
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)
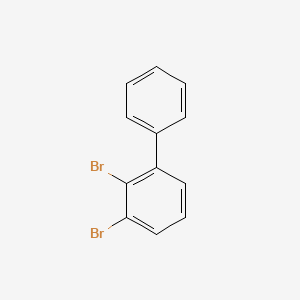
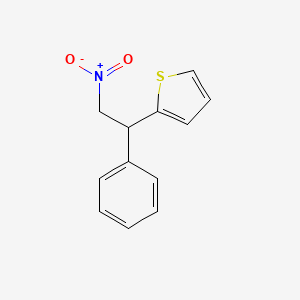
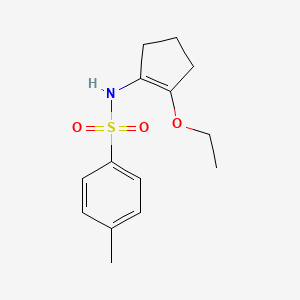
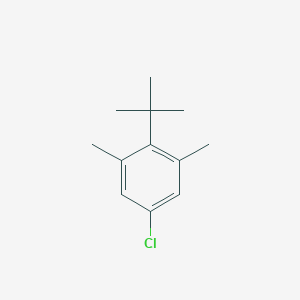
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
